molecular formula C11H13NO3 B2630546 methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate CAS No. 1049031-58-4

methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Cat. No.: B2630546
CAS No.: 1049031-58-4
M. Wt: 207.229
InChI Key: VEDDCPIBVHUOGZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.229. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Mechanistic Insights

  • Chemical Transformations and Derivative Synthesis : Research has demonstrated that derivatives of methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate can be converted into tetrahydro, dihydro, and dehydro esters through reactions with N-bromosuccinimide. This process showcases the compound's versatility in undergoing chemical transformations to yield structurally varied derivatives (Irikawa et al., 1989).

  • Conformationally Constrained Tryptophan Derivatives : The synthesis of novel tryptophan analogues, aimed at peptide and peptoid conformation elucidation, indicates the utility of this compound in producing conformationally constrained derivatives. These derivatives aid in understanding peptide structure and function, underscoring the compound's importance in biochemical research (Horwell et al., 1994).

  • Intramolecular Cyclizations and New Ring Systems : The compound's derivatives have been utilized in the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate through intramolecular cyclizations. This highlights its role in generating new heterocyclic ring systems, contributing to the development of potentially bioactive molecules (Kaptı et al., 2016).

  • Electrochemical Oxidation Studies : Investigations into the electrochemical oxidation of indole-3-acetic acid, a related structure, provide insights into reaction mechanisms and product formation in acidic mediums. Such studies are crucial for understanding the electrochemical behavior of indole derivatives, which can influence synthetic strategies and applications in materials science (Hu & Dryhurst, 1993).

  • Fluorescence Studies and Biological Activity : The synthesis of methyl indole-3-carboxylate derivatives and their structural and anti-cancer activity investigations reveal the compound's potential in medicinal chemistry. These studies offer a foundation for designing novel therapeutics based on the indole structure, showcasing the broader implications of research on methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate derivatives (Niemyjska et al., 2012).

Properties

IUPAC Name

methyl 2-methyl-4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-6-9(11(14)15-2)10-7(12-6)4-3-5-8(10)13/h12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDDCPIBVHUOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)CCCC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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